molecular formula C3F8 B1150250 Bovine Serum Albumin (BSA) CAS No. 9048-46-8

Bovine Serum Albumin (BSA)

Cat. No. B1150250
Key on ui cas rn: 9048-46-8
M. Wt: 188.02 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07129383B2

Procedure details

The product of this invention, 2-chloro-1,1,1,2,3,3,3-heptafluoropropane (CFC-217ba), is useful as an intermediate for commercially valuable fluorocarbons. For example, hydrodechlorination of CFC-217ba gives either hexafluoropropene, a useful polymer intermediate, or 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), which finds application as a propellant and fire extinguishant. Fluorination of CFC-217ba gives octafluoropropane (FC-218) which is useful as an etchant in the electronics industry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].[F:12]C(F)(F)C(F)=C(F)F.FC(F)(F)C(F)C(F)(F)F>>[F:4][C:3]([F:6])([F:5])[C:2]([F:11])([F:12])[C:7]([F:10])([F:9])[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)F)(C(F)(F)F)F
Step Two
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07129383B2

Procedure details

The product of this invention, 2-chloro-1,1,1,2,3,3,3-heptafluoropropane (CFC-217ba), is useful as an intermediate for commercially valuable fluorocarbons. For example, hydrodechlorination of CFC-217ba gives either hexafluoropropene, a useful polymer intermediate, or 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), which finds application as a propellant and fire extinguishant. Fluorination of CFC-217ba gives octafluoropropane (FC-218) which is useful as an etchant in the electronics industry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].[F:12]C(F)(F)C(F)=C(F)F.FC(F)(F)C(F)C(F)(F)F>>[F:4][C:3]([F:6])([F:5])[C:2]([F:11])([F:12])[C:7]([F:10])([F:9])[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)F)(C(F)(F)F)F
Step Two
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.